molecular formula C14H14N2O2 B1250859 4-Methylaaptamine

4-Methylaaptamine

Cat. No.: B1250859
M. Wt: 242.27 g/mol
InChI Key: WDEIONNHTCDWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylaaptamine is a bioactive alkaloid isolated from the marine sponge Aaptos aaptos . It serves as a valuable reference standard and investigative tool in pharmacological and virological research. This compound has demonstrated significant dose-dependent antiherpetic activity against Herpes Simplex Virus type 1 (HSV-1) in vitro, with an EC50 value of 2.4 µM and a favorable selectivity index (CC50 = 72 µM) . Studies indicate its primary mechanism of action involves impairing the viral penetration step of the HSV-1 replication cycle, without affecting viral adsorption. Furthermore, this compound inhibits the subsequent expression of the HSV-1 immediate-early protein ICP27, thereby preventing the virus-induced shutdown of host macromolecular synthesis . As a member of the aaptamine family of 1H-benzo[d,e][1,6]-naphthyridine alkaloids, it is a subject of interest in the exploration of marine natural products with therapeutic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

11,12-dimethoxy-6-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene

InChI

InChI=1S/C14H14N2O2/c1-16-7-5-9-8-11(17-2)14(18-3)13-12(9)10(16)4-6-15-13/h4-8H,1-3H3

InChI Key

WDEIONNHTCDWLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C3=NC=CC1=C23)OC)OC

Synonyms

4-methylaaptamine

Origin of Product

United States

Isolation and Derivation of 4 Methylaaptamine

Discovery and Original Isolation Methodologies for 4-Methylaaptamine from Marine Organisms

The initial discovery and isolation of this compound are rooted in the exploration of marine invertebrates, particularly sponges, for novel bioactive compounds.

This compound was first identified as a natural product isolated from marine sponges belonging to the genus Aaptos. scispace.commdpi.comepfl.ch Specifically, specimens of Aaptos sp. collected from the waters of Abrolhos, Bahia, Brazil, were found to contain this alkaloid. scispace.commdpi.comepfl.ch Sponges of the Aaptos genus, such as Aaptos aaptos, are well-documented producers of a variety of aaptamine-related compounds. scispace.comsciengine.comresearchgate.netscribd.comsci-hub.se The consistent presence of these alkaloids in this genus has made it a primary target for the isolation of these and other structurally similar metabolites. clockss.orgcapes.gov.br

The isolation process typically begins with the collection of the sponge biomass, which is then subjected to extraction with organic solvents like methanol. The resulting crude extract, a complex mixture of various compounds, is then partitioned using different solvents to separate components based on their polarity. Further purification is achieved through repeated chromatographic techniques to yield the pure this compound.

The search for new and effective therapeutic agents often employs bioactivity-guided isolation. conicet.gov.ar This strategy was instrumental in the discovery of this compound. Preliminary screening of the crude extract from an Aaptos sp. sponge revealed potent antiviral activity, specifically against Herpes Simplex Virus type 1 (HSV-1). scispace.commdpi.comwikipedia.org This initial biological activity served as a guide for the subsequent fractionation and purification process. Each fraction was tested for its anti-HSV-1 efficacy, allowing researchers to focus on the most active fractions, ultimately leading to the isolation of this compound as one of the responsible bioactive constituents. scispace.commdpi.comsciengine.com This targeted approach not only facilitates the discovery of new compounds but also directly links them to a specific biological function.

Sponge Species Sources (e.g., Aaptos spp.)

Semisynthesis and Synthetic Transformation Pathways to this compound

While natural sources provide a direct route to this compound, chemical synthesis and transformation of more abundant precursors offer an alternative and often more scalable approach.

This compound has been successfully synthesized from other naturally occurring aaptamine (B1664758) derivatives. mdpi.comclockss.org The parent compound, aaptamine, serves as a common starting material for these transformations. clockss.org The selective methylation of aaptamine is a key strategy to produce this compound. mdpi.comclockss.org This conversion highlights the chemical relationship between the different members of the aaptamine alkaloid family and provides a method to access less abundant derivatives from more readily available ones. Another related compound, methylaaptamine, has also been mentioned in the context of synthetic transformation into this compound. mdpi.com

The following table summarizes the key starting materials for the semisynthesis of this compound.

Starting MaterialType of TransformationReference(s)
AaptamineSelective Methylation mdpi.com,, clockss.org
MethylaaptamineSynthetic Transformation mdpi.com

Selective Functional Group Transformations

The synthesis of this compound from aaptamine relies on the selective transformation of functional groups. Specifically, the targeted methylation of one of the nitrogen atoms in the aaptamine core is required. Research has shown that the selective methylation of aaptamine at the N-4 position can be achieved using sodium hexamethyldisilazane (B44280) (NaHMDS) as a base followed by treatment with methyl iodide. clockss.org This reaction demonstrates a selective functional group transformation, where the choice of reagents and reaction conditions directs the methylation to a specific nitrogen atom within the heterocyclic ring system, yielding this compound. clockss.org This level of control is crucial in the synthesis of complex molecules with multiple reactive sites.

Biosynthetic Postulations for the Aaptamine Skeleton

The biosynthesis of the unique benzo[de] scispace.comwikipedia.orgnaphthyridine core of aaptamine alkaloids is thought to involve precursors from primary metabolism, specifically amino acids. It has been proposed that the aaptamine skeleton is derived from the condensation of two key building blocks: a derivative of the amino acid L-DOPA and a biosynthetic equivalent of β-alanine aldehyde.

The key reaction in this proposed pathway is a Pictet-Spengler type condensation. scispace.com In this reaction, the β-arylethylamine moiety of the L-DOPA derivative would react with the aldehyde group of the β-alanine aldehyde equivalent. This is followed by an intramolecular cyclization, where the aromatic ring attacks the resulting iminium ion, to form the tetrahydroisoquinoline part of the aaptamine core. scispace.com Subsequent oxidative steps are then postulated to lead to the fully aromatic benzo[de] scispace.comwikipedia.orgnaphthyridine skeleton. This biosynthetic hypothesis provides a logical framework for understanding the natural formation of this class of marine alkaloids.

Compound Index

Proposed Precursors and Enzymatic Steps

The precise biosynthetic pathway for this compound has not been fully elucidated, but a plausible route has been proposed based on the biosynthesis of its parent structure, aaptamine. conicet.gov.ar The formation of the core benzo[de] vliz.bemdpi.comnaphthyridine skeleton is thought to begin with a key biochemical reaction. conicet.gov.ar

The proposed biogenesis involves a Pictet-Spengler-type condensation. conicet.gov.arnih.gov The precursors for this reaction are suggested to be L-DOPA (an amino acid derivative) and a biosynthetic equivalent of β-alanine aldehyde. conicet.gov.ar This initial condensation would form the tetrahydroisoquinoline portion of the final molecule. conicet.gov.ar

Following the initial condensation, a series of enzymatic steps are required to complete the tricyclic structure. These likely involve:

Oxidative Closure: An enzymatic oxidation reaction is proposed to facilitate the closure of the third, piperidine (B6355638) ring (Ring C). conicet.gov.ar

Dehydrogenation: Subsequent dehydrogenation or aromatization steps would be necessary to form the final, stable aromatic ring system of aaptamine.

Methylation: The final step to yield this compound specifically would involve an N-methylation reaction, where a methyl group is transferred to the nitrogen at position 4, a common reaction in alkaloid biosynthesis catalyzed by methyltransferase enzymes. mpg.de

The types of enzymes catalyzing these transformations in marine organisms are often from large superfamilies like oxidases, reductases, and methyltransferases. mpg.de

Potential Microorganismal Contribution

There is a growing body of evidence suggesting that many secondary metabolites isolated from marine sponges are actually produced by their associated symbiotic microorganisms, which can include bacteria, fungi, and cyanobacteria. biomolther.orgmdpi.com This is a significant consideration for the origin of aaptamines, including this compound.

While aaptamines were once thought to be exclusive metabolites of sponges from the Suberitidae family, this is no longer considered valid, as they have been found in sponges from different orders. conicet.gov.ar This wider distribution could suggest a microbial origin, as specific symbiotic microbes may associate with a range of sponge hosts. The production of bioactive compounds by associated microbes, such as the synthesis of peptides by Vibrio sp. found in the sponge Hyatella sp., is a documented phenomenon. biomolther.org

For aaptamines specifically, it has been hypothesized that they are synthesized from precursors that include ammonia, and the role of symbiotic bacteria is an area of active investigation. researchgate.net The aquaculture of sponges and their microbial symbionts is being explored as a sustainable method for producing these valuable compounds, which could help overcome the supply limitations often encountered with natural product drug development. asm.org The potential for large-scale production of sponge-derived compounds may rely on identifying and culturing the specific microorganisms responsible for their synthesis. mdpi.com

Compound Index

Chemical Synthesis and Analog Generation

Total Synthesis Approaches to the Benzo[de]Current time information in Bangalore, IN.mdpi.comnaphthyridine Core

The fundamental framework of aaptamine (B1664758) is the 1H-benzo[de][1,6]naphthyridine skeleton. google.com The construction of this fused heterocyclic system is the central challenge in the total synthesis of aaptamine and its analogs. Synthetic strategies are often categorized by the sequence in which the three rings (designated A, B, and C) are assembled.

The synthesis of the benzo[de] Current time information in Bangalore, IN.mdpi.comnaphthyridine core generally begins with either a pre-formed quinoline (B57606) or isoquinoline (B145761) moiety. mdpi.com These two approaches represent the most common pathways to the aaptamine framework.

AB–C Strategy (Isoquinoline-based): This approach starts with an isoquinoline derivative (representing the A and B rings) and subsequently constructs the third (C) ring. The first total synthesis of aaptamine utilized this strategy. conicet.gov.ar A common method involves using a 6,7-dimethoxyisoquinoline (B95607) derivative, which undergoes a series of reactions to build the final pyridone ring. mdpi.com For instance, a palladium-catalyzed reductive cyclization using molybdenum hexacarbonyl (Mo(CO)₆) can be employed to form the naphthyridine core from a nitroalkene precursor derived from isoquinoline.

AC–B Strategy (Quinoline-based): In this alternative, a quinoline derivative (rings A and C) serves as the starting material, onto which the B ring is annulated. conicet.gov.ar For example, a synthesis route can start from a quinolin-4-one intermediate. rsc.org An intramolecular Friedel-Crafts type reaction can be a key step in forming the central ring. rsc.org Another approach involves the thermal cyclization of a 1-azahexatriene system derived from a quinolone nucleus to construct the isoquinoline portion (ring B). rsc.org

The choice between these strategies depends on the availability of starting materials and the desired substitution patterns on the final molecule.

A formal total synthesis involves the synthesis of a known, late-stage intermediate that has previously been converted to the final natural product. nih.gov This approach provides a novel route to the target molecule without needing to repeat the final, established steps.

One formal total synthesis of aaptamine was achieved by developing a new methodology to synthesize 2,3,3a,4,5,6-hexahydroaaptamine, a key intermediate in a previously reported total synthesis. nih.gov This strategy employed a quinoline derivative as the starting point (an AC-B approach), constructing the isoquinoline ring after the quinoline moiety was elaborated. nih.gov The synthesis began with 2,3-dimethoxybenzoic acid and proceeded through eight steps to yield the hexahydroaaptamine intermediate. rsc.org

Strategies Employing Quinoline and Isoquinoline Components

Synthetic Methodologies for 4-Methylaaptamine Derivatives and Analogues

Starting from the natural product aaptamine, which can be isolated in multi-gram quantities from marine sponges, various derivatives have been synthesized to explore structure-activity relationships. google.comnih.gov These modifications primarily target the nitrogen atoms and the aromatic ring.

Alkylation of the aaptamine core is a common strategy to produce derivatives like this compound. libretexts.orgwikipedia.org The introduction of a methyl group is typically achieved using a methylating agent. wikipedia.org For example, methylation of aaptamine with agents like methyl iodide can lead to the formation of this compound. google.com Further methylation can result in the 1,4-dimethylaaptamine iodide salt. google.com

A variety of N-alkylated aaptamine derivatives have been synthesized, including ethyl, butyl, and hexyl analogs. nih.gov The synthesis of 4-ethylaaptamine, for instance, has been reported with a 41% yield. nih.gov These reactions create a homologous series of compounds that allow for systematic study of how the size and nature of the alkyl group affect biological activity. nih.gov

Table 1: Synthesis of N-Alkyl Aaptamine Derivatives

Product Alkyl Group Position of Alkylation Reported Yield Reference
This compound Methyl N-4 - google.comacs.org
1,4-Dimethylaaptamine iodide Methyl N-1, N-4 - google.com
4-Ethylaaptamine Ethyl N-4 41% nih.gov
1-Butylaaptamine Butyl N-1 24% nih.gov
4-Butylaaptamine Butyl N-4 40% nih.gov
4-Hexylaaptamine Hexyl N-4 68% nih.gov

The two nitrogen atoms in the aaptamine skeleton, at positions 1 and 4, are key sites for chemical modification. google.com Their reactivity allows for the introduction of various substituents.

Single alkylation or benzylation reactions preferentially occur at the N-4 position. acs.org For example, the reaction of aaptamine with benzyl (B1604629) halides leads to the formation of 4-benzylaaptamine derivatives. acs.org A method for converting aaptamine to this compound involves suspending aaptamine hydrochloride in anhydrous tetrahydrofuran (B95107) and adding sodium hexamethyl disilazane. google.com

Di-alkylation can also be achieved, leading to quaternary ammonium (B1175870) salts. acs.org When both N-1 and N-4 are benzylated, quaternary 1H-benzo[de] Current time information in Bangalore, IN.mdpi.com-naphthyridinium salts are formed. acs.org Similarly, exhaustive methylation produces 1,4-dimethylaaptamine iodide. google.com These modifications significantly alter the electronic properties and steric profile of the molecule. A range of 26 aaptamine derivatives were synthesized through mono- and di-N-alkylations to study their biological activities. nih.govresearchgate.net

Beyond simple alkylation, a wide array of structural modifications have been explored to generate novel aaptamine analogs. These variations aim to enhance potency and explore new biological targets. researchgate.net

Key structural variations include:

Dimerization: Bis-aaptamine alkaloids, such as suberitines A-D, have been discovered, which feature two aaptamine units linked together. mdpi.com Another example is 3,6′-diaaptamine, an asymmetric dimer. acs.org

Aromatic Substitution: Aromatic rings have been introduced at the 3- and 7-positions of the aaptamine core to create new derivatives. mdpi.com

Ring Fusion: Novel heterocyclic systems have been created by fusing other rings to the aaptamine framework. Examples include imidazole-fused aaptamines and nakijinamines, which contain a bromoindole moiety. mdpi.comnih.gov

Oxygenation and Demethylation: Oxidized derivatives such as demethyl(oxy)aaptamine are known natural products and have also been synthesized. mdpi.comresearchgate.net Selective O-demethylation at the C-9 position using hydrobromic acid is a developed method to produce 9-demethylaaptamine and isoaaptamine (B52999) from their methylated precursors. acs.orgresearchgate.net

Side Chain Modification: In one study, a series of quinolone derivatives of aaptamine were synthesized, such as 3-(phenethylamino)demethyl(oxy)aaptamine, to evaluate their antimycobacterial potential. mdpi.com

These diverse synthetic modifications highlight the versatility of the aaptamine scaffold in medicinal chemistry. mdpi.com

Table 2: Examples of Structural Variations on the Aaptamine Framework

Type of Variation Example Compound(s) Key Feature Reference
Dimerization Suberitines A-D, 3,6′-diaaptamine Two linked aaptamine units mdpi.comacs.org
Aromatic Substitution 3-Aryl/7-Aryl aaptamines Introduction of aromatic rings at C-3/C-7 mdpi.com
Ring Fusion Nakijinamine C Fused bromoindole ring system mdpi.com
Oxygenation Demethyl(oxy)aaptamine Oxidized C-ring mdpi.com
O-Demethylation 9-Demethylaaptamine, Isoaaptamine Removal of methyl group from C-9 oxygen acs.org
Side Chain Introduction 3-(Phenethylamino)demethyl(oxy)aaptamine Addition of a functionalized side chain mdpi.com

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structure Determination (NMR, EIMS, LC-MS-MS-QTOF)

Spectroscopic methods are fundamental in elucidating the molecular framework of novel compounds. For 4-methylaaptamine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal in providing detailed structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, NMR studies were instrumental in confirming the methylation site. acs.org The selective methylation of aaptamine (B1664758) was initially expected to occur at the N-1 position. However, NMR analysis, later confirmed by X-ray crystallography, showed that the methyl group was bonded to the N-4 nitrogen atom. acs.orggoogle.com The ¹H NMR spectrum shows a characteristic singlet for the N-methyl group. acs.org For instance, in one study, the N-methyl singlet for an isomer of isoaaptamine (B52999) with methylation at the N-4 position (4-N-methyl-8-methoxy-9-hydroxy-4H-benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine) appeared at 3.56 ppm, distinguishing it from the N-1 methylated isoaaptamine whose singlet appears at 4.02 ppm. acs.org The complete ¹H and ¹³C NMR data for this compound are in good agreement with previously reported findings. acs.orggoogle.com

Table 1: Selected NMR Spectroscopic Data for this compound Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Key Assignment Reference
This compound Isomer (8) ¹H 3.56 N-methyl singlet acs.org

Electron Ionization Mass Spectrometry (EIMS)

EIMS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The structures of this compound and its related derivatives, isolated from marine sponges like Aaptos aaptos, have been determined using EIMS in conjunction with NMR spectroscopy. researchgate.netresearchgate.net The mass spectral data, including the molecular ion peak, corresponds to the molecular formula of the compound, confirming its elemental composition. researchgate.net For example, the analysis of related aaptamine alkaloids shows distinct molecular ion peaks, such as m/z 228 for aaptamine (C₁₃H₁₂N₂O₂) and m/z 258 for 9-methoxyaaptamine (C₁₄H₁₄N₂O₃). researchgate.net

Table 2: EIMS Data for Selected Aaptamine Alkaloids

Compound Molecular Formula Molecular Ion Peak (m/z) Reference
Aaptamine C₁₃H₁₂N₂O₂ 228 researchgate.net

Liquid Chromatography-Mass Spectrometry-Time of Flight (LC-MS-MS-QTOF)

LC-MS-MS-QTOF is a powerful hyphenated technique used for the separation, identification, and quantification of compounds in complex mixtures. nih.gov Liquid chromatography separates the components, which are then ionized and analyzed by a QTOF mass spectrometer. mdpi.comlcms.cz This provides high-resolution, accurate mass data, enabling the determination of elemental compositions and the identification of unknown compounds. nih.gov While specific LC-MS-MS-QTOF fragmentation data for this compound is not extensively detailed in the cited literature, this technique has been used to analyze crude extracts of marine sponges, indicating the presence of various chemical compounds, including alkaloids. researchgate.net The methodology is well-suited for identifying and characterizing aaptamine derivatives in complex biological matrices. mdpi.comresearchgate.net

X-ray Crystallography in Structural Confirmation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. crelux.commigrationletters.comsci-hub.se It has been employed to unambiguously confirm the molecular structure of this compound. acs.org

During synthetic studies aimed at producing isoaaptamine, the selective methylation of aaptamine was attempted. acs.orggoogle.com The reaction yielded a methylated product, and its precise structure was crucial to determine. An X-ray crystal structure analysis of this product unequivocally confirmed that the methyl group was attached to the nitrogen atom at the N-4 position, thus identifying the compound as this compound. acs.orggoogle.com This finding was critical as it resolved any ambiguity that might have remained from spectroscopic data alone and corrected the initial expectation of methylation at the N-1 position. acs.org This structural confirmation is vital for understanding the molecule's chemical properties and for guiding further synthetic efforts. researchgate.net

Isomeric and Tautomeric Considerations

Isomeric Forms

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of this compound, structural isomerism is a key consideration. A notable structural isomer is isoaaptamine, where the methoxy (B1213986) and hydroxy groups on the benzo portion of the molecule are interchanged compared to a hypothetical demethylated aaptamine precursor. acs.org

Furthermore, synthetic work has produced a structural isomer of isoaaptamine, namely 4-N-methyl-8-methoxy-9-hydroxy-4H-benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine. acs.orggoogle.com This compound differs from isoaaptamine in the position of the methyl group. This highlights the potential for various structural isomers within the aaptamine family, depending on the substitution patterns on the aromatic rings and the nitrogen atoms. google.com

Tautomeric Forms

Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. byjus.comlibretexts.org The 1H-benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine core of this compound contains both imine and amine functionalities, making tautomerism a relevant theoretical consideration. libretexts.orgconicet.gov.ar Common tautomeric relationships include keto-enol and imine-enamine forms. byjus.comlibretexts.org

The heterocyclic system of this compound could potentially exist in different tautomeric forms, although the aromaticity of the system likely favors one predominant form. researchgate.net While specific experimental or computational studies focusing on the tautomers of this compound are not detailed in the provided search results, the possibility of tautomerism is an inherent chemical characteristic of its structural framework. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 4 Methylaaptamine and Its Analogs

Impact of N-1 and N-4 Methylation on Biological Efficacy

The methylation pattern on the nitrogen atoms of the aaptamine (B1664758) scaffold is a critical determinant of its biological activity. SAR studies have indicated that methylation at the N-1 position is essential for both anticancer and antibacterial activities. mdpi.comresearchgate.net This is a key feature of the naturally occurring alkaloid aaptamine.

The introduction of a methyl group at the N-4 position, yielding 4-methylaaptamine, further modulates the compound's pharmacological profile. This synthetic derivative has demonstrated distinct biological effects, including the inhibition of the S phase of the cell cycle. mdpi.comresearchgate.net Further methylation to create 1,4-dimethylaaptamine iodide has also been explored in SAR studies. google.com The selective synthesis of this compound and its N-benzyl derivatives highlights the importance of substitution at the N-4 position for generating analogs with potentially enhanced or novel activities. google.com

Table 1: Effect of N-Methylation on Biological Activity
CompoundN-1 SubstitutionN-4 SubstitutionNoted Biological ActivitySource
Aaptamine-H-HAnticancer, Antibacterial mdpi.comresearchgate.net
This compound-H-CH₃Inhibits S phase of cell cycle, Anti-HSV-1 mdpi.comresearchgate.netnih.gov
1,4-Dimethylaaptamine iodide-CH₃-CH₃Synthesized for SAR studies google.com

Role of the C-9 Methoxy (B1213986) Group in Activity

The methoxy group at the C-9 position of the aaptamine core is another crucial structural element for its biological efficacy. Research indicates that the presence of the C-9 methoxy group is essential for the anticancer and antibacterial properties of these compounds. mdpi.comresearchgate.net The significance of this group is underscored by comparing the activity of aaptamine with its C-9 demethylated analog, 9-demethylaaptamine. mdpi.comresearchgate.net

While the C-9 methoxy group is generally considered important, some studies have revealed context-dependent effects. For instance, the demethylation of the C-9 methoxy group in an N1,N4-bisalkyl aaptamine derivative resulted in a more than tenfold increase in activity against a resistant strain of Plasmodium falciparum. conicet.gov.ar This suggests that while the C-9 methoxy is vital for certain activities, its removal can enhance potency against specific targets, possibly by unmasking a free hydroxyl group that can interact differently with biological receptors. conicet.gov.ar

Table 2: Influence of C-9 Substitution on Activity
CompoundC-9 SubstitutionGeneral Activity ProfileSource
Aaptamine-OCH₃Anticancer, Antibacterial mdpi.comresearchgate.net
9-Demethylaaptamine-OHSynthesized for SAR studies, often shows reduced activity mdpi.comresearchgate.net
9-Demethoxy Analog of 233d-OH>10-fold increased activity against resistant P. falciparum conicet.gov.ar

Influence of Bulky Group Insertion

Modifications involving the introduction of bulky substituents, particularly at the N-1 and N-4 positions, have been shown to improve the biological activity of aaptamine analogs. mdpi.comresearchgate.net The synthesis of N1,N4-bisalkyl aaptamine derivatives, especially those with alkyl chains containing more than five carbon atoms, yielded compounds with notable activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. conicet.gov.ar

Similarly, the preparation of mono- and bis-benzyl derivatives at these nitrogen positions has been a strategy to enhance potency. conicet.gov.ar For example, 4-benzyl-aaptamines were synthesized to explore these effects further. google.com This line of research suggests that the presence of larger, lipophilic groups at these positions can enhance interactions with biological targets, potentially by increasing membrane permeability or improving binding affinity within hydrophobic pockets of target proteins.

Correlation Between Structural Motifs and Specific Pharmacological Profiles

Different structural motifs within the aaptamine framework correlate with distinct pharmacological outcomes. The core benzo[de] Current time information in Bangalore, IN.acs.orgnaphthyridine skeleton is fundamental to the general bioactivity of the class. conicet.gov.ar

Antiviral Activity : this compound has been identified as a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.govresearchgate.net Its mechanism involves impairing viral penetration into host cells and inhibiting the synthesis of the immediate-early protein ICP27, without affecting viral adsorption. nih.gov This specific antiviral profile is strongly associated with the 4-methyl substitution.

Anticancer and Cell Cycle Inhibition : The aaptamine scaffold is a promising basis for anticancer agents. mdpi.comresearchgate.net Specifically, this compound is known to inhibit cell growth during the S phase of the cell cycle. mdpi.comresearchgate.net Furthermore, certain aaptamine analogs have demonstrated potent inhibitory activity against cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. tandfonline.com These compounds were found to induce cell cycle arrest at the G1 phase in H1299 cancer cells, with some derivatives showing the ability to bind directly to the CDK2 protein. tandfonline.com

Antimalarial and Antibacterial Activity : The presence of the C-9 methoxy group and N-1 methylation are generally correlated with antibacterial activity. mdpi.comresearchgate.net For antimalarial activity against P. falciparum, the introduction of bulky alkyl groups at N-1 and N-4, coupled with the demethylation of the C-9 methoxy group, appears to be a favorable structural combination for overcoming drug resistance. conicet.gov.ar

Preclinical Biological Activities and Mechanistic Research

Antiviral Activity Investigations

The marine alkaloid 4-methylaaptamine, isolated from the sponge Aaptos aaptos, has been identified as a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1). researchgate.netnih.gov Initial studies with a crude extract from the marine sponge Aaptos sp. indicated a 76% inhibition of HSV-1 replication in Vero cells at a concentration of 2.4 μg/mL. nih.govvliz.be Subsequent research confirmed the significant antiviral potential of the purified this compound.

In cellular models using Vero cells, this compound demonstrated a dose-dependent inhibition of HSV-1 replication. researchgate.netnih.gov It exhibited a half-maximal effective concentration (EC₅₀) of 2.4 µM. researchgate.netnih.govvliz.bemdpi.comresearchgate.net This potency is notably greater than that of the clinically used antiviral drug acyclovir (B1169), which showed an EC₅₀ of 8.6 µM in a comparative study. nih.govvliz.bemdpi.comresearchgate.net The cytotoxic concentration (CC₅₀) of this compound in Vero cells was determined to be 72 µM, resulting in a selectivity index (SI) of 30. researchgate.netnih.govthieme-connect.com While acyclovir has a higher SI, the lower EC₅₀ of this compound highlights its efficiency in inhibiting viral replication. researchgate.net

Table 1: In Vitro Anti-HSV-1 and Cytotoxic Activity of this compound

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Cell Line
This compound 2.4 researchgate.netnih.govmdpi.com 72 researchgate.netnih.govthieme-connect.com 30 researchgate.net Vero researchgate.netnih.gov
Acyclovir (control) 8.6 nih.govmdpi.comresearchgate.net >3000 477 researchgate.net Vero researchgate.netnih.gov

Mechanistic studies have revealed that this compound interferes with the initial stages of HSV-1 infection. thieme-connect.com Specifically, the compound was found to impair the penetration of the virus into the host cell. researchgate.netresearchgate.netthieme-connect.comthieme-connect.com This inhibitory effect on viral entry is a key aspect of its antiviral action. Importantly, the compound does not affect the initial adsorption of the virus onto the cell surface, indicating a specific mechanism targeting the fusion and entry process that follows attachment. researchgate.netnih.govresearchgate.netthieme-connect.comthieme-connect.com

Following viral entry, this compound continues to exert its antiviral effects by targeting the synthesis of crucial viral proteins. Research has shown that the compound can inhibit the expression of the HSV-1 immediate-early protein ICP27 in a manner dependent on the multiplicity of infection (MOI). researchgate.netnih.govnih.govresearchgate.netthieme-connect.com ICP27 is a critical regulatory protein that plays a central role in viral gene expression, including the splicing, termination, and nuclear export of viral transcripts. nih.govvliz.bemdpi.com By preventing the synthesis of ICP27, this compound effectively disrupts the subsequent steps of viral replication and the virus-induced inhibition of host cell macromolecular synthesis. researchgate.netnih.govnih.govthieme-connect.com

The timing of this compound's intervention highlights its impact on the early phases of the viral lifecycle. Studies using time-of-addition assays showed that the compound retained its antiherpetic activity even when introduced to infected Vero cells up to 4 hours after the initial infection. researchgate.netnih.govmdpi.comresearchgate.netthieme-connect.com This suggests that this compound acts on initial events during HSV-1 replication that precede the later stages of DNA synthesis, which is the primary target for drugs like acyclovir. nih.govvliz.bemdpi.comresearchgate.netthieme-connect.com The ability to inhibit both viral penetration and immediate-early protein synthesis confirms its role as an inhibitor of the initial phases of the HSV-1 replication cycle. thieme-connect.com

While the anti-herpetic activity of this compound is well-documented, research into its effects on other viruses is less extensive. Studies on related aaptamine (B1664758) alkaloids have shown activity against the Human Immunodeficiency Virus (HIV-1). For instance, a novel derivative of isoaaptamine (B52999), 9-O-4-Ethylbenzoylisoaaptamine, displayed potent activity against HIV-1 with an EC₅₀ of 0.47 μg/mL. nih.gov Another study on aaptamine derivatives from the sponge Aaptos aaptos found that while this compound was not among the most active compounds, other derivatives exhibited significant anti-HIV-1 activity. mdpi.com Specifically, aaptamine and 8,9-di-O-demethylaaptamine showed inhibitory rates of 88.0% and 72.3%, respectively, at a concentration of 10 μM. mdpi.com These findings suggest that the aaptamine scaffold is a promising template for developing anti-HIV agents, although specific data on this compound's direct activity remains limited in the reviewed literature.

Herpes Simplex Virus Type 1 (HSV-1) Inhibition in Cellular Models

Suppression of Immediate-Early Protein Synthesis (e.g., ICP27)

Anticancer and Cytotoxic Activity Studies

In addition to its antiviral properties, this compound has been evaluated for its anticancer and cytotoxic potential. As part of broader investigations into the bioactivity of aaptamine and its synthetic derivatives, this compound was included in antineoplastic screenings. mdpi.comsmolecule.com

Research indicates that this compound exhibits antiproliferative effects. One study reported that this compound inhibited cancer cell growth by inducing an arrest in the S phase of the cell cycle. mdpi.com This points to a mechanism involving the disruption of DNA synthesis in proliferating cancer cells. The cytotoxic activities of various aaptamine derivatives have been evaluated against a panel of human cancer cell lines, with some compounds showing potent effects. acs.org While detailed IC₅₀ values for this compound across multiple cancer cell lines are not extensively detailed in the available results, its inclusion in synthetic and screening programs underscores the interest in its potential as an anticancer agent. mdpi.comnih.govmcmaster.ca

Table 2: Summary of Preclinical Biological Activities of this compound

Activity Target/Model Key Findings References
Antiviral HSV-1 (Vero cells) Potent inhibition (EC₅₀ = 2.4 µM); Impairs viral penetration; Suppresses immediate-early protein ICP27. researchgate.netnih.govnih.govvliz.bemdpi.comresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com
Anticancer Cancer cell lines Inhibits cell growth via S phase cell cycle arrest. mdpi.com

Cell Cycle Modulation (e.g., S-phase arrest, G1 arrest)

The cell cycle is a fundamental process that governs cell division and proliferation. It consists of distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is tightly regulated to ensure proper cell division. expasy.orgkhanacademy.org The G1 phase is a period of cell growth and preparation for DNA synthesis, while the S phase is when DNA replication occurs. expasy.orgkhanacademy.orgnih.gov

Research indicates that this compound can influence the cell cycle. Studies have shown that this compound can inhibit the growth of cancer cells by causing an arrest in the S phase of the cell cycle. mdpi.com Additionally, some derivatives of aaptamine, the parent compound of this compound, have been observed to induce a G1 phase arrest in certain cancer cell lines. mdpi.comnih.gov This arrest prevents cells from proceeding to the S phase, thereby halting their proliferation. nih.gov The sub-G1 phase is often indicative of cells undergoing apoptosis, or programmed cell death. researchgate.net

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., H1299, SCG7901, H520, SW680, CNE-2, P388, NT2)

This compound and its related compounds have demonstrated the ability to inhibit the proliferation of a range of cancer cell lines. Cytotoxicity studies have been conducted on various human cancer cell lines, including H1299 (non-small cell lung cancer), SCG7901 (gastric carcinoma), H520 (lung squamous cell carcinoma), SW680 (fibrosarcoma), and CNE-2 (nasopharyngeal carcinoma). mdpi.comresearchgate.net

Notably, derivatives of aaptamine have shown moderate cytotoxic effects against H1299 and H520 cells. researchgate.net Furthermore, this compound has been evaluated for its inhibitory properties against the murine P388 lymphocytic leukemia cell line. nih.gov Research has also indicated that aaptamine can inhibit the proliferation of NT2 human embryonal carcinoma cells. mdpi.com

Inhibition of Cancer Cell Proliferation by Aaptamine Derivatives

CompoundCell LineIC50 (µg/mL)
Aaptamine Derivative 1H129912.9
Aaptamine Derivative 1H52020.6
Aaptamine Derivative 2H129915.2
Aaptamine Derivative 2H52018.4
Aaptamine Derivative 3H129913.5
Aaptamine Derivative 3H52019.1

Apoptosis Induction and Related Molecular Pathways (e.g., Caspase activation, PARP cleavage, Nrf2/p62 pathway)

Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. It is characterized by a series of biochemical events, including the activation of enzymes called caspases and the cleavage of specific cellular proteins like Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The Nrf2/p62 pathway is also implicated in cellular stress responses and can influence cell survival and death. mdpi.com

Studies on aaptamine and its derivatives have shown their potential to induce apoptosis in cancer cells. researchgate.net The process of apoptosis can be triggered through various mechanisms. xiahepublishing.com One key event is the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net Activated caspases can then cleave critical cellular substrates, including PARP, which is involved in DNA repair. nih.govresearchgate.net Cleavage of PARP is a hallmark of apoptosis. researchgate.net

The Nrf2 pathway plays a complex role in cancer, with its activation sometimes promoting cell survival and other times contributing to cell death. mdpi.com The protein p62 can interact with components of this pathway and is involved in regulating protein degradation and signaling. mdpi.commdpi.com Research on isoaaptamine, a related compound, has shown that it can induce apoptosis through mechanisms that involve caspase-7 activation and PARP cleavage, and by affecting the Nrf2/p62 pathway. mdpi.com

Target Engagement with Cell Cycle Regulatory Proteins (e.g., CDK2, CDK4, Cyclin D1/E)

The progression of the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.govgenesandcancer.com Specifically, CDK4 and CDK2, in complex with D-type cyclins and cyclin E respectively, are critical for the transition from the G1 to the S phase. nih.govnih.govmdpi.com

Research has shown that derivatives of aaptamine can directly interact with and inhibit these key cell cycle regulatory proteins. mdpi.com These compounds have demonstrated potent inhibitory activity against CDK2. mdpi.com By inhibiting CDK2 and CDK4, these compounds can disrupt the normal cell cycle progression, leading to a G1 arrest and preventing cancer cell proliferation. mdpi.comresearchgate.net The formation of complexes between cyclins and CDKs is a crucial step in their activation. researchgate.net

Inhibitory Activity of Aaptamine Derivatives against CDK2

CompoundIC50 (µg/mL)
Aaptamine Derivative 114.3
Aaptamine Derivative 23.0
Aaptamine Derivative 36.0

Modulation of Signaling Pathways (e.g., PTEN/PI3K/Akt, MAPK, AP-1)

Intracellular signaling pathways play a critical role in regulating cell growth, survival, and proliferation. The PTEN/PI3K/Akt and MAPK pathways are two major signaling cascades that are often dysregulated in cancer. nih.govaginganddisease.orgmdpi.com

The PTEN/PI3K/Akt pathway is a key regulator of cell survival and growth. aginganddisease.orgnih.gov PTEN acts as a tumor suppressor by opposing the activity of PI3K, thereby negatively regulating the Akt signaling pathway. aginganddisease.orgnih.gov Aaptamine and its derivatives have been shown to modulate this pathway, contributing to their anticancer effects. mdpi.comresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. nih.gov The transcription factor AP-1 is a downstream target of the MAPK pathway and regulates the expression of genes involved in cell growth and differentiation. Aaptamine has been found to deactivate the MAPK and AP-1 signaling pathways. mdpi.comresearchgate.net

Antibacterial and Antimicrobial Activity Assessments

In addition to its anticancer properties, this compound and its related compounds have been investigated for their ability to combat microbial infections.

Broad-Spectrum Antimicrobial Effects

Research has indicated that aaptamine derivatives possess broad-spectrum antimicrobial activities. nih.gov These compounds have been evaluated against a selection of microorganisms, including bacteria. nih.govresearchgate.net The structural features of these compounds, such as the presence of a C-9 methoxy (B1213986) group and N-1 methylation, appear to be important for their antibacterial activity. mdpi.com Microbial sensitivity tests have been conducted to assess the effectiveness of these compounds against various microbial strains. mcmaster.ca

Activity Against Specific Bacterial Pathogens (e.g., Mycobacterium smegmatis, M. bovis BCG, Vibrio spp.)

The marine alkaloid this compound belongs to the aaptamine class of compounds, which have demonstrated notable antibacterial properties against a variety of pathogens. Research into the antibacterial spectrum of aaptamine and its derivatives has highlighted their potential, including activity against mycobacterial species. mdpi.comresearchgate.net While the broader class of aaptamines has been evaluated for antimycobacterial effects, specific minimum inhibitory concentration (MIC) values for this compound against Mycobacterium smegmatis and Mycobacterium bovis BCG are not detailed in the available research. However, studies on closely related aaptamine derivatives underscore the potential of this chemical scaffold. For instance, an aaptamine derivative, 3-(phenethylamino)demethyl(oxy)aaptamine, exhibited potent activity against M. bovis BCG with an MIC value of 0.75 μg/mL. mdpi.com Another derivative, 3,5-dicarbomethoxy-1,6-naphthyridine, was reported to inhibit the growth of M. smegmatis with an MIC of 6.25 µg/mL under both aerobic and hypoxic conditions. researchgate.net

Investigations into the activity of this compound and its congeners against marine pathogens have also yielded significant findings. A study on alkaloids isolated from the marine sponge Aaptos aaptos evaluated their efficacy against shrimp pathogenic bacteria, specifically Vibrio harveyi and other Vibrio species. In this research, 4-N-methylaaptamine was among a group of tested aaptaminoids that displayed strong antibacterial activity, as determined by the disc diffusion method. researchgate.net The compounds produced significant zones of inhibition against these pathogens, indicating their potential for development as treatments for vibriosis in aquaculture. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Aaptamine Alkaloids Against Vibrio Species This table presents the reported inhibition zones for a group of aaptamine compounds tested against pathogenic Vibrio species. Specific data for this compound alone was not available.

Compound Group Bacterial Strain Inhibition Zone (mm)
Aaptamine Alkaloids Vibrio harveyi 12 - 25

Sortase A Inhibition in Bacterial Virulence

Sortase A (SrtA) is a crucial transpeptidase enzyme found in Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. researchgate.net This enzyme is responsible for anchoring key virulence factor proteins to the bacterial cell wall, playing a pivotal role in the pathogenic processes of infection. researchgate.netnih.gov As SrtA is not essential for bacterial viability, its inhibition represents an attractive therapeutic strategy, potentially reducing virulence with a lower risk of inducing drug resistance. researchgate.net

A group of four aaptamines isolated from the marine sponge Aaptos aaptos, which included this compound, were evaluated for their inhibitory activity against S. aureus Sortase A. researchgate.netnih.gov The findings demonstrated that these benzo[de] researchgate.netconicet.gov.ar-naphthyridine alkaloids are capable of inhibiting SrtA. researchgate.netnih.gov Among the tested compounds, isoaaptamine, an isomer of this compound, was identified as a potent inhibitor of the enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 3.7 ± 0.2 µg/mL. mdpi.comresearchgate.net The ability of these compounds to suppress Sortase A activity highlights their potential as anti-virulence agents for combating S. aureus infections. researchgate.net

Other Biological Activities (e.g., Antioxidant Potential, Anti-inflammatory)

Beyond its antibacterial and anti-virulence properties, the aaptamine class of alkaloids, including this compound, has been associated with other significant biological activities. conicet.gov.arijbpas.com

Antioxidant Potential

Anti-inflammatory Activity

The aaptamine scaffold has also been linked to anti-inflammatory effects. conicet.gov.arbiomolther.org Inflammation is a complex biological response, and mediators such as nitric oxide (NO) are crucial in this process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. researchgate.net Research on a novel aaptamine derivative demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net This compound was found to inhibit the production of NO with an IC₅₀ value of 0.15 mM. researchgate.net Furthermore, it was shown to downregulate the mRNA and protein expression of key pro-inflammatory mediators, including iNOS, cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net These findings, centered on a closely related analogue, strongly suggest that this compound may possess similar anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of a Naphthyridine Derivative from Aaptos suberitoides

Compound Assay Cell Line IC₅₀

Advanced Analytical Methodologies in 4 Methylaaptamine Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, LC-MS)

Chromatography is a fundamental technique used to separate individual components from a mixture. rajithperera.com For non-volatile organic compounds like 4-methylaaptamine, High-Performance Liquid Chromatography (HPLC) is a primary tool for achieving high-resolution separation and purification. chemyx.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. rajithperera.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. chemyx.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. chemyx.com This hyphenated technique is widely used for the analysis of complex mixtures, such as extracts from marine sponges, the natural source of aaptamines. rajithperera.comuni-duesseldorf.de In a typical LC-MS workflow, the components are first separated by the LC system and then introduced into the mass spectrometer for detection and quantification based on their mass-to-charge ratio. rajithperera.com This provides high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of this compound. rajithperera.com Research on related marine natural products has utilized HPLC-electrospray ionization-mass spectrometry (HPLC/ESI-MS) for analysis, a technique directly applicable to this compound. uni-duesseldorf.de

Below is a table summarizing typical parameters for the analysis of a compound like this compound using HPLC and LC-MS.

ParameterHPLCLC-MS
Column Reversed-phase C18 (e.g., 100 x 2 mm, 3 µm particle size)Reversed-phase C18 or similar
Mobile Phase Gradient of an organic solvent (e.g., Methanol or Acetonitrile) and water, often with an additive like formic acid. uni-duesseldorf.deSimilar to HPLC, but using volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) to ensure compatibility with MS ionization. chromatographyonline.com
Flow Rate 0.2 - 1.0 mL/min0.2 - 0.5 mL/min
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) rajithperera.comMass Spectrometer (e.g., Quadrupole, Time-of-Flight)
Ionization Source N/AElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

Spectrometric Methods for Quantification and Characterization (e.g., Mass Spectrometry, NMR)

Spectrometric methods are indispensable for the structural elucidation and quantification of isolated compounds.

Mass Spectrometry (MS) measures the mass-to-charge (m/z) ratio of ions, providing information about the molecular weight and elemental composition of a compound. arome-science.com High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. nih.gov The fragmentation pattern of the molecule in the mass spectrometer provides additional structural information, acting as a molecular fingerprint. physicsandmathstutor.com For the analysis of related aaptamine (B1664758) compounds, HRMS has been used to confirm their identity. nih.gov

The combined use of MS and NMR is standard practice in natural product chemistry to unambiguously determine the structure of novel compounds. nih.gov

TechniqueInformation ObtainedApplication in this compound Research
Mass Spectrometry (MS) Molecular weight, Elemental formula (with HRMS), Structural information from fragmentation patterns. arome-science.comphysicsandmathstutor.comConfirmation of molecular formula (C₁₄H₁₄N₂O₂). nih.gov Identification in complex mixtures via LC-MS. rajithperera.com
¹H NMR Spectroscopy Number and type of hydrogen atoms, Connectivity of neighboring protons. universalclass.comDetermines the position and number of protons on the aromatic and aliphatic parts of the molecule.
¹³C NMR Spectroscopy Number and type of carbon environments in the molecule. physicsandmathstutor.comIdentifies all unique carbon atoms in the molecular skeleton, including those in the methoxy (B1213986) and methyl groups.
2D NMR (e.g., COSY, HMBC) Correlation between protons and carbons, providing detailed connectivity information. researchgate.netEstablishes the complete bonding framework and confirms the final structure of this compound.

Method Development and Validation Protocols for Complex Biological Matrices

To accurately quantify this compound in complex biological matrices such as plasma, urine, or tissue homogenates, it is essential to develop and validate a robust bioanalytical method. globalresearchonline.net This process ensures the reliability, reproducibility, and accuracy of the analytical data, which is a requirement for pharmacokinetic and metabolic studies. labmanager.com

Method Development involves optimizing various procedures and parameters to achieve the desired performance. globalresearchonline.net Key steps include:

Selection of Analytical Technique: LC-MS/MS is often the method of choice due to its high sensitivity and selectivity for quantifying drugs and metabolites in biological fluids. globalresearchonline.net

Sample Preparation: Developing an efficient extraction procedure is critical to remove interfering substances from the biological matrix and concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. chromatographyonline.com

Chromatographic Optimization: The HPLC or UHPLC conditions (column, mobile phase, gradient, flow rate) are optimized to achieve a sharp peak for this compound, good separation from matrix components, and a short run time. globalresearchonline.net

Mass Spectrometry Tuning: The MS parameters, including ionization source settings and collision energies for MS/MS transitions, are optimized to maximize the signal response for this compound and a suitable internal standard. globalresearchonline.net

Method Validation is the process of formally demonstrating that the analytical method is suitable for its intended purpose. labmanager.com Validation is performed according to guidelines from regulatory bodies like the FDA or EMA. globalresearchonline.net The main parameters evaluated are outlined in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. wisdomlib.orgNo significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy The closeness of the determined value to the true value. wisdomlib.orgThe mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from the same sample. wisdomlib.orgThe coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification).
Calibration Curve Demonstrates the relationship between instrument response and known concentrations of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. wisdomlib.orgAnalyte response should be at least 5-10 times the response of a blank sample.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). globalresearchonline.netMean concentrations of stability samples should be within ±15% of the nominal concentration.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the ratio of analyte peak areas in post-extraction spiked samples versus pure solution should be ≤15%.

Theoretical and Computational Chemistry Applications

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action by modeling the interaction between a ligand and the binding site of a target protein. The process involves sampling different conformations of the ligand within the active site and then using a scoring function to rank these conformations based on their binding affinity.

Experimental studies have demonstrated that 4-methylaaptamine exhibits significant antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). researchgate.netbhumipublishing.comnih.gov Research has indicated that this compound impairs the penetration of HSV-1 and inhibits the synthesis of the immediate-early protein ICP27, which is crucial for viral replication. researchgate.netbhumipublishing.com This makes ICP27 a prime target for molecular docking studies with this compound to understand the structural basis of its inhibitory action.

The general workflow for a molecular docking study of this compound with a target protein like ICP27 would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is modeled and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, this compound is "docked" into the defined binding site of the protein. The program explores various possible binding poses and scores them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.

While specific molecular docking studies detailing the binding energy and interacting residues of this compound with its viral targets are not extensively published, the known antiviral mechanism strongly suggests that such computational analyses would be invaluable for optimizing its structure to enhance its therapeutic potential.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. ossila.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its orbitals and electronic properties. For this compound, these calculations can elucidate the fundamental aspects of its chemical behavior that underpin its biological activity.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's reactivity. researchgate.netchalcogen.ro A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding non-covalent interactions with biological targets.

Atomic Charges: Calculating the partial charges on each atom of this compound can provide further insight into its reactivity and intermolecular interactions.

While specific DFT studies on this compound are not widely available in the literature, the application of these methods would provide a deeper understanding of its structure-activity relationship. The table below illustrates the types of data that would be generated from such a study.

Calculated PropertySignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.
Dipole MomentProvides information about the overall polarity of the molecule.
Molecular Electrostatic PotentialVisualizes the charge distribution and reactive sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netcresset-group.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamics of biomolecules and their complexes with ligands.

For this compound, MD simulations can be particularly useful in several contexts:

Ligand-Target Stability: Following a molecular docking study, an MD simulation can be performed on the this compound-protein complex to assess its stability over time. This can validate the docking results and provide insights into how the ligand affects the protein's dynamics.

Membrane Interactions: Given that this compound is known to inhibit viral penetration, MD simulations can be employed to study its interaction with lipid bilayers, which model cell membranes. cresset-group.commdpi.comdiva-portal.org These simulations can reveal how the molecule partitions into the membrane, its preferred orientation, and its effect on membrane properties, which could be linked to its mechanism of inhibiting viral entry.

Conformational Sampling: MD simulations can explore the different conformations that this compound can adopt in solution or within a binding site, providing a more realistic picture of its behavior in a biological environment.

A typical MD simulation setup for studying this compound's interaction with a lipid bilayer would involve constructing a system containing the molecule, a hydrated lipid bilayer, and ions to neutralize the system. The simulation would then be run for a sufficient time (nanoseconds to microseconds) to observe the interactions and dynamic behavior.

In Silico Prediction of Biological Activity and ADME Profiles

In silico methods are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. frontiersin.orgmdpi.comnih.govmdpi.com These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities.

Various computational models and rules, such as Lipinski's rule of five, are used to predict these properties based on the molecule's structure. Publicly available databases like PubChem provide computed properties for a vast number of compounds, including this compound.

The predicted ADME profile for this compound, based on its structural features, can be summarized in the following table. These parameters help in assessing its potential as an orally bioavailable drug.

ADME-Related PropertyPredicted Value/DescriptorSignificance
Molecular Weight242.27 g/molFalls within the range for good oral bioavailability (<500 g/mol).
XLogP32.4Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors0Contributes to good oral bioavailability (≤5).
Hydrogen Bond Acceptors4Contributes to good oral bioavailability (≤10).
Rotatable Bonds1Indicates low conformational flexibility, which is favorable for binding.
Topological Polar Surface Area (TPSA)34.6 ŲSuggests good intestinal absorption and cell permeability.

These in silico predictions suggest that this compound has favorable physicochemical properties for a potential drug candidate. Further computational and experimental studies are warranted to validate these predictions and to fully elucidate its therapeutic potential.

Challenges and Future Directions in 4 Methylaaptamine Research

Supply and Sustainability of Natural Sources

A primary obstacle in the development of 4-methylaaptamine and other marine natural products is the inconsistent and often limited supply from their natural sources. nih.govcdnsciencepub.com this compound is isolated from marine sponges of the Aaptos genus, which presents several challenges. nih.govnih.gov The collection of these sponges from their marine habitats can be difficult and is subject to environmental variability, which can affect the concentration of the desired compound. cdnsciencepub.com

Furthermore, the large-scale harvesting of marine sponges to obtain sufficient quantities of this compound for preclinical and clinical studies raises significant ecological and sustainability concerns. cdnsciencepub.comresearchgate.net The process can be destructive to marine ecosystems, and the low yield of the compound from the sponge biomass makes this approach impractical for commercial production. For example, obtaining even one gram of some marine-derived compounds has required harvesting a metric tonne of the source organism. cdnsciencepub.com This highlights the urgent need for alternative and sustainable production methods.

To address these supply issues, researchers are exploring several strategies:

Chemical Synthesis: The total synthesis of this compound and its analogs has been reported, offering a viable alternative to harvesting from natural sources. nih.govvliz.beacs.orgresearchgate.net Synthetic routes provide a reliable and scalable method for producing the compound, bypassing the environmental impact of sponge harvesting.

Aquaculture and Mariculture: Cultivating the Aaptos sponges in controlled environments is another potential solution. This approach could provide a more sustainable and consistent source of the compound, although optimizing growth conditions and compound production can be challenging.

Microbial Fermentation: Often, the bioactive compounds found in marine invertebrates are produced by associated microorganisms. nih.govcdnsciencepub.com Identifying and culturing these symbiotic microbes could enable the large-scale production of this compound through fermentation, a more cost-effective and sustainable method. nih.gov

Exploration of Novel Molecular Targets and Mechanisms

While initial research has identified some of the biological activities of this compound, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. mdpi.com

Initial studies on its antiviral properties against Herpes Simplex Virus Type 1 (HSV-1) have shown that this compound can impair viral penetration into host cells and inhibit the synthesis of the immediate-early protein ICP27. vliz.beresearchgate.netnih.gov This prevents the virus from taking over the host cell's machinery for replication. researchgate.net

In the context of cancer research, some aaptamine (B1664758) analogs have been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. mdpi.com For instance, this compound has been observed to inhibit cell growth in the S phase of the cell cycle. mdpi.com Further research is needed to pinpoint the specific molecular targets responsible for these effects. A deeper understanding of how this compound interacts with cellular pathways will be crucial for its development as a therapeutic agent and for identifying potential biomarkers for patient selection. mdpi.com

Synergistic Effects in Combination Research

The unique mechanism of action of this compound, particularly its ability to inhibit viral entry and early replication steps, suggests its potential for use in combination with other therapeutic agents. researchgate.netthieme-connect.com Exploring synergistic effects is a promising avenue for future research. researchgate.net

For instance, in antiviral therapy, combining this compound with drugs that target different stages of the viral life cycle could lead to more effective treatment and potentially reduce the development of drug resistance. thieme-connect.com Given that its mechanism against HSV-1 differs from that of the commonly used drug acyclovir (B1169), there is a strong rationale for investigating their combined effects. thieme-connect.comthieme-connect.com

Similarly, in cancer research, combining this compound with existing chemotherapeutic agents or targeted therapies could enhance their efficacy. mdpi.comnih.gov By targeting different pathways involved in cancer cell growth and survival, combination therapies can often achieve better outcomes than single-agent treatments. nih.gov Future studies should focus on identifying optimal drug combinations and elucidating the molecular basis of any observed synergistic interactions.

Development of Resistant Pathogen Countermeasures

The emergence of drug-resistant pathogens is a major global health concern. biomolther.org this compound has demonstrated activity against pathogens such as HSV-1, including strains that may be resistant to conventional therapies. nih.govdovepress.com For example, it has shown potency against acyclovir-sensitive HSV-2 strains and has been noted as a potential agent against resistant viruses. nih.govdovepress.com

This suggests that this compound and its derivatives could be valuable in combating infections caused by resistant strains. Future research should focus on:

Screening against a broader range of resistant pathogens: Evaluating the efficacy of this compound against various drug-resistant viruses and bacteria.

Understanding resistance mechanisms: Investigating how pathogens might develop resistance to this compound to anticipate and counteract such developments.

Developing analogs to overcome resistance: Synthesizing new derivatives of this compound that can circumvent potential resistance mechanisms.

Preclinical Efficacy and Safety Evaluation in Advanced Animal Models

While in vitro studies have provided valuable initial data on the bioactivity of this compound, comprehensive preclinical evaluation in advanced animal models is a critical next step. mdpi.comnih.gov These studies are essential to assess the compound's efficacy, pharmacokinetics, and safety profile in a living organism before it can be considered for human clinical trials. nih.govmdpi.com

The selection of appropriate animal models is crucial for obtaining relevant and translatable data. nih.gov For antiviral research, models of HSV-1 infection in animals would be necessary to confirm the in vitro findings and evaluate the compound's ability to reduce viral load and disease severity in vivo. tjnpr.org For cancer research, xenograft or genetically engineered mouse models of specific cancers would be required to assess the anti-tumor efficacy of this compound. mdpi.com

These preclinical studies should be designed to provide a thorough understanding of the compound's behavior in the body and to identify any potential toxicities. nih.gov Successful outcomes from these advanced animal model studies are a prerequisite for advancing this compound into clinical development. nih.gov

Q & A

Q. How is 4-Methylaaptamine structurally characterized using NMR spectroscopy?

To characterize this compound, researchers should utilize 1D (e.g., 1H^1 \text{H}, 13C^{13} \text{C}) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments. Key spectral peaks include aromatic proton resonances (δ 6.8–7.5 ppm) and methyl group signals (δ 2.3–2.5 ppm). Cross-validation with DEPT-135 or DEPT-90 can confirm carbon types. Refer to published NMR tables (Table 1 in ) for baseline comparisons. Ensure solvent signals (e.g., CDCl3_3) are accounted for, and report chemical shifts with multiplicity and coupling constants .

Q. What methodologies are employed to assess the antiviral activity of this compound against HSV-1?

Antiviral assays typically involve in vitro plaque reduction tests. Prepare Vero cell cultures infected with HSV-1, treat with this compound at varying concentrations (10–100 μM), and quantify viral plaques via microscopy or fluorescence. Include positive controls (e.g., acyclovir) and negative controls (untreated cells). Calculate EC50_{50} values using dose-response curves and validate results with triplicate experiments. Statistical analysis (ANOVA, p < 0.05) ensures significance .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

Document reaction conditions meticulously: solvent purity, temperature (±1°C), and catalyst ratios. Use high-purity marine sponge extracts (genus Aaptos) as starting material. Characterize intermediates via TLC and HPLC to confirm purity. Provide detailed spectral data (IR, NMR, HRMS) for each synthetic step. Adhere to IUPAC nomenclature and report yields as mass percentages. Cross-reference protocols with established literature to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across studies?

Discrepancies may arise from solvent effects, impurities, or instrument calibration. Standardize experimental conditions: use deuterated solvents (CDCl3_3 or DMSO-d6_6) and calibrate spectrometers with tetramethylsilane (TMS). Compare data with computational predictions (e.g., DFT-based NMR simulations). Cross-validate using alternative techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS). Publish raw data in supplementary materials to facilitate peer review .

Q. What strategies are recommended for optimizing the synthetic yield of this compound in marine sponge-derived samples?

Optimize extraction parameters: solvent polarity (hexane/EtOAc gradients), temperature (4–25°C), and sonication time (15–60 mins). Employ response surface methodology (RSM) to model interactions between variables. Use LC-MS to track intermediate stability. For low-yield samples, consider semi-synthesis by coupling isolated precursors (e.g., aaptamine derivatives) with methyl donors. Evaluate cost-benefit ratios of synthetic vs. natural extraction routes .

Q. How should researchers approach meta-analyses of conflicting bioactivity data for this compound?

Systematically aggregate data from peer-reviewed studies, excluding non-peer-reviewed sources (e.g., ). Use PRISMA guidelines to screen literature. Apply statistical models (random-effects meta-analysis) to account for heterogeneity. Investigate confounding variables: cell line specificity (HeLa vs. Vero), assay protocols (MTT vs. resazurin), and compound purity (>95% by HPLC). Address publication bias via funnel plots and sensitivity analyses .

Methodological Considerations

Q. What protocols ensure accurate quantification of this compound in complex biological matrices?

Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 μm) and mobile phase (0.1% formic acid in H2_2O:ACN). Optimize ionization parameters (ESI+, 3.5 kV). Validate linearity (R2^2 > 0.99) across 1–1000 ng/mL. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) following ICH guidelines .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Combine orthogonal techniques: HPLC-DAD (purity >95%), HRMS (Δ mass < 2 ppm), and elemental analysis (C, H, N within 0.4% of theoretical values). Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Publish chromatograms and spectral data in supplementary materials to enable replication .

Data Management & Reporting

Q. What are the standards for reporting experimental data on this compound in peer-reviewed journals?

Follow COPE guidelines for data integrity. Include raw spectra, chromatograms, and statistical outputs as supplementary files. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Adhere to journal-specific requirements (e.g., Beilstein Journal’s experimental section guidelines) to avoid redundancy between main text and tables .

Q. How should researchers address ethical considerations in sourcing marine sponges for this compound studies?

Obtain permits under CITES regulations for sponge collection. Document geographic origins (GPS coordinates) and voucher specimens in accredited museums. Adopt sustainable extraction practices to minimize ecological impact. Disclose funding sources and conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.